molecular formula C14H21NO B3296531 4-(4-Isopropylphenoxy)piperidine CAS No. 893763-12-7

4-(4-Isopropylphenoxy)piperidine

Cat. No.: B3296531
CAS No.: 893763-12-7
M. Wt: 219.32 g/mol
InChI Key: KXXKDDKNUOVVGM-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)piperidine is an organic compound with the molecular formula C14H21NO It consists of a piperidine ring substituted with a 4-(4-isopropylphenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)piperidine typically involves the reaction of 4-isopropylphenol with piperidine in the presence of a suitable base and solvent. One common method includes the following steps:

    Starting Materials: 4-Isopropylphenol and piperidine.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The 4-isopropylphenol is first dissolved in the solvent, and the base is added to the solution. Piperidine is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.

    Purification: The reaction mixture is then filtered to remove any solid by-products, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Isopropylphenoxy)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and resins with specific properties.

    Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)piperidine: Similar structure but with a methyl group instead of an isopropyl group.

    4-(4-Ethylphenoxy)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.

    4-(4-Tert-butylphenoxy)piperidine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-(4-Isopropylphenoxy)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity to molecular targets, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXKDDKNUOVVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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